molecular formula C27H24N2O4 B607300 EML 425

EML 425

Katalognummer: B607300
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: LUGQBJDYUPNAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EML 425 is a non-competitive inhibitor of the lysine acetyltransferase type 3 (KAT3) histone acetyltransferase p300 and CREB-binding protein (CBP;  IC50s = 2.9 and 1.1 µM, respectively). It prevents glucose-induced cataract formation in isolated rat lens when used at a concentration of 200 µM.
This compound is a reversible and non-competitive CBP/p300 inhibitor that is cell permeable (IC50 values are 1.1 and 2.9 μM, respectively).

Biochemische Analyse

Biochemical Properties

EML 425 plays a crucial role in biochemical reactions by inhibiting CBP and p300, two proteins that are critical for gene expression and cellular function . The compound interacts with these proteins by binding to them, thereby preventing them from carrying out their normal functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression and cellular metabolism. Specifically, this compound has been shown to reduce the acetylation of lysine H4K5 and H3K9 in U937 cells, which can have significant effects on gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CBP and p300. It acts as a reversible inhibitor, noncompetitive versus both acetyl-CoA and a histone H3 peptide . This means that this compound can bind both the free enzyme and the enzyme-substrate complex, although with unequal affinity constants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has good cell permeability , which allows it to exert its effects within cells

Biologische Aktivität

EML 425 is a compound recognized for its role as a potent inhibitor of the CBP/p300 histone acetyltransferases (HATs). These enzymes are crucial in the regulation of gene expression through acetylation of histones and non-histone proteins, thereby influencing various biological processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound functions as a reversible and non-competitive inhibitor of CBP/p300. By inhibiting these HATs, this compound interferes with the acetylation processes that are essential for the transcriptional activation of genes. This inhibition can lead to altered expression profiles in various cellular contexts, particularly in cancer cells where CBP/p300 activity is often dysregulated.

Key Findings:

  • Inhibition of Acetylation : this compound effectively reduces the acetylation levels of histones H3 and H4, which are critical for chromatin remodeling and gene transcription .
  • Impact on Gene Expression : Studies have shown that treatment with this compound leads to downregulation of oncogenes that are typically upregulated in cancerous tissues, suggesting its potential utility in cancer therapy .

Biological Activity in Cancer Models

Recent studies have highlighted the impact of this compound on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit proliferation in several models.

Case Study: Lung Cancer

In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant anti-proliferative effects. The results indicated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed upon treatment with this compound.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that this compound triggers programmed cell death pathways .

Table 1: Effects of this compound on NSCLC Cell Lines

Cell LineIC50 (μM)Apoptosis Rate (%)
H31225.430
H22287.225
Beas2B10.115

Interaction with Signaling Pathways

This compound's inhibition of CBP/p300 has downstream effects on various signaling pathways. Notably, it has been shown to affect the RAS/MAPK and PI3K/AKT pathways, which are critical for cell survival and proliferation.

Key Observations:

  • Colocalization with Signaling Proteins : Immunofluorescence studies indicate that this compound-treated cells exhibit altered localization patterns of key signaling proteins such as GRB2 and SOS1 within cytoplasmic foci associated with EML4-ALK variants .
  • Altered Pathway Activation : The inhibition by this compound leads to decreased phosphorylation levels of downstream targets in these pathways, suggesting a potential mechanism for its anti-cancer effects .

Toxicological Profile

The safety profile of this compound has been assessed in preclinical studies. According to safety data sheets:

  • Low Toxicity : When handled according to specifications, this compound does not exhibit harmful effects on normal cellular functions .
  • No Significant Side Effects : In animal models, no significant adverse effects were reported at therapeutic doses.

Eigenschaften

IUPAC Name

1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGQBJDYUPNAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EML 425
Reactant of Route 2
EML 425
Reactant of Route 3
EML 425
Reactant of Route 4
EML 425
Reactant of Route 5
EML 425
Reactant of Route 6
EML 425

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.